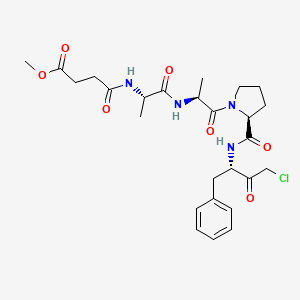

MeOSuc-AAPF-CMK

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H35ClN4O7 |

|---|---|

Molecular Weight |

551.0 g/mol |

IUPAC Name |

methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate |

InChI |

InChI=1S/C26H35ClN4O7/c1-16(28-22(33)11-12-23(34)38-3)24(35)29-17(2)26(37)31-13-7-10-20(31)25(36)30-19(21(32)15-27)14-18-8-5-4-6-9-18/h4-6,8-9,16-17,19-20H,7,10-15H2,1-3H3,(H,28,33)(H,29,35)(H,30,36)/t16-,17-,19-,20-/m0/s1 |

InChI Key |

JAUSHYPNDJVUHD-ZULIPRJHSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)CCl)NC(=O)CCC(=O)OC |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)CCl)NC(=O)CCC(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

MeOSuc-AAPF-CMK: A Technical Guide to Irreversible Proteinase K Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteinase K is a broad-spectrum serine protease widely used in molecular biology for the digestion of proteins in applications such as nucleic acid purification. The control of its activity is crucial to prevent unwanted degradation of protein reagents or therapeutics. Methoxysuccinyl-alanyl-alanyl-prolyl-phenylalanyl-chloromethyl ketone (MeOSuc-AAPF-CMK) is a potent, irreversible inhibitor of proteinase K. This technical guide provides an in-depth overview of its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its application.

Chemical and Physical Properties

This compound is a tetrapeptide derivative that acts as an active-site-directed irreversible inhibitor. Its chemical properties are summarized in the table below.

| Property | Value |

| Full Name | Methoxysuccinyl-Alanyl-Alanyl-Prolyl-Phenylalanyl-chloromethyl ketone |

| Synonyms | MeOSuc-Ala-Ala-Pro-Phe-CH2Cl |

| Molecular Formula | C26H35ClN4O7 |

| Molecular Weight | 551.03 g/mol |

| Appearance | Lyophilized solid |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C |

Mechanism of Irreversible Inhibition

This compound functions as an irreversible inhibitor by covalently modifying the active site of proteinase K. The inhibitor is designed to mimic the natural substrate of the enzyme, with the tetrapeptide sequence (Ala-Ala-Pro-Phe) providing specificity for the active site. The key to its irreversible action lies in the chloromethyl ketone (CMK) functional group.

The catalytic triad in the active site of proteinase K, composed of aspartic acid, histidine, and serine residues, is responsible for peptide bond cleavage. The histidine residue in the active site acts as a general base, deprotonating the serine hydroxyl group to form a highly reactive nucleophile. The electrophilic carbon of the chloromethyl ketone group of this compound is then attacked by the nucleophilic histidine residue in the enzyme's active site. This results in the formation of a stable covalent bond between the inhibitor and the enzyme, rendering the proteinase K permanently inactive.

Mechanism of irreversible inhibition of Proteinase K by this compound.

Quantitative Inhibitory Data

While specific kinetic constants such as Ki or IC50 values for this compound against proteinase K are not widely reported in the literature, its high potency has been demonstrated in functional assays. A key study highlighted its superior inhibitory activity compared to a similar inhibitor, MeOSuc-AAPV-CMK.

| Inhibitor | Effective Concentration (in RT-PCR assay)[1] | Potency Comparison |

| This compound | 0.05 mM | More potent than MeOSuc-AAPV-CMK. |

| MeOSuc-AAPV-CMK | 0.5 mM | 10-fold lower potency than this compound in the cited assay.[1] |

This data underscores the efficacy of this compound at low micromolar concentrations, making it a highly effective tool for complete and rapid inactivation of proteinase K.

Experimental Protocols

Preparation of Stock Solution

-

Reconstitution: this compound is typically supplied as a lyophilized powder. To prepare a stock solution, reconstitute the powder in dimethyl sulfoxide (DMSO).

-

Concentration: A common stock solution concentration is 10 mM. For example, to prepare a 10 mM stock solution from 1 mg of the inhibitor (MW: 551.03 g/mol ), dissolve it in 181.5 µL of DMSO.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. The stock solution is stable for several months when stored properly.

General Protocol for Proteinase K Inhibition

This protocol provides a general guideline for the inhibition of proteinase K in a typical molecular biology workflow, such as during RNA or DNA purification.

-

Reaction Setup: Prepare your sample containing proteinase K. The buffer conditions should be compatible with your downstream application. Proteinase K is active in a wide range of buffers.

-

Addition of Inhibitor: Add the this compound stock solution to the reaction mixture to achieve the desired final concentration. A final concentration of 0.05 mM to 0.1 mM is generally sufficient for complete inhibition.

-

Incubation: Incubate the reaction mixture at room temperature for 15-30 minutes to ensure complete and irreversible inhibition of proteinase K. The covalent modification is a time-dependent process.

-

Downstream Processing: Proceed with your downstream application (e.g., reverse transcription, PCR) without the need for a heat inactivation step, which can be detrimental to sensitive samples like RNA.

Experimental Workflow: RNA Protection Assay

The following diagram illustrates a typical experimental workflow for an RNA protection assay where this compound is used to inactivate proteinase K after cell lysis and protein digestion.

Workflow for RNA extraction using this compound for Proteinase K inactivation.

Conclusion

This compound is a highly effective and specific irreversible inhibitor of proteinase K. Its ability to rapidly and permanently inactivate the enzyme at low concentrations makes it an invaluable tool for researchers in molecular biology and related fields. The use of this compound provides greater control over proteolytic activity, thereby enhancing the integrity and quality of nucleic acid preparations for sensitive downstream applications. This guide provides the necessary technical information for the successful application of this potent inhibitor in a research setting.

References

An In-depth Technical Guide to MeOSuc-AAPF-CMK in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Understanding MeOSuc-AAPF-CMK

Methoxysuccinyl-Alanine-Alanine-Proline-Phenylalanine-Chloromethyl Ketone (this compound) is a synthetic, irreversible inhibitor of certain serine proteases, with a pronounced efficacy against proteinase K.[1][2][3] This tetrapeptidyl chloromethyl ketone is a valuable tool in molecular biology, primarily utilized for its ability to protect nucleic acids from degradation by nucleases during extraction procedures.[1] Its strategic design, incorporating a peptide sequence recognized by the target protease and a reactive chloromethyl ketone warhead, allows for highly specific and potent inhibition.

Mechanism of Action

This compound operates through active-site-directed irreversible inhibition. The peptide portion of the inhibitor, Ala-Ala-Pro-Phe, mimics the natural substrate of chymotrypsin-like serine proteases, guiding the inhibitor to the enzyme's active site. Upon binding, the highly reactive chloromethyl ketone group forms a covalent bond with a critical histidine residue within the catalytic triad of the serine protease. This alkylation of the active site permanently inactivates the enzyme.

Quantitative Data on Inhibitory Activity

| Inhibitor | Target Protease | Effective Concentration | Observations |

| This compound | Proteinase K | 0.05 mM | Allows for a signal to be obtained for an exogenous RNA target at 30 cycles in a real-time RT-PCR assay.[1][3] |

| MeOSuc-AAPV-CMK | Proteinase K | 0.5 mM | Requires a 10-fold higher concentration to achieve the same level of protection as this compound in the same assay.[1][3] |

Experimental Protocols

General Workflow for Determining Protease Inhibition

The following workflow outlines the general steps for assessing the inhibitory potential of a compound like this compound against a target serine protease.

References

Specificity of MeOSuc-AAPF-CMK for Serine Proteases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxysuccinyl-Ala-Ala-Pro-Phe-chloromethylketone (MeOSuc-AAPF-CMK) is a synthetic tetrapeptide derivative that functions as a potent, irreversible inhibitor of certain serine proteases. Its design is based on a preferred substrate sequence for chymotrypsin-like proteases, with the chloromethylketone (CMK) moiety acting as a reactive "warhead" that covalently modifies the active site histidine residue of the target enzyme. This modification leads to the irreversible inactivation of the protease.

Data Presentation: Specificity of Chymotrypsin-like Inhibitors

The following table summarizes the inhibitory constants for this compound and other relevant chymotrypsin-like inhibitors against a selection of serine proteases. The second-order rate constant (k_inact_/K_I_) is the most informative parameter for assessing the efficiency of irreversible inhibitors.

| Inhibitor | Target Protease | k_inact_ (s⁻¹) | K_I_ (μM) | k_inact_/K_I_ (M⁻¹s⁻¹) | Reference |

| This compound | Proteinase K | - | - | Potent Inhibitor (Qualitative) | |

| N-Tosyl-L-phenylalanyl-chloromethyl ketone (TPCK) | α-Chymotrypsin | 0.1 | 1.5 | 67,000 | |

| N-Tosyl-L-phenylalanyl-chloromethyl ketone (TPCK) | Cathepsin G | 0.43 | 1.2 | 360,000 | |

| N-Tosyl-L-phenylalanyl-chloromethyl ketone (TPCK) | Thrombin | - | - | Inactive | |

| Succinyl-Ala-Ala-Pro-Phe-chloromethyl ketone | α-Chymotrypsin | 0.48 | 2.5 | 192,000 | |

| Succinyl-Ala-Ala-Pro-Phe-chloromethyl ketone | Cathepsin G | 0.08 | 0.5 | 160,000 | |

| Succinyl-Ala-Ala-Pro-Phe-chloromethyl ketone | Human Neutrophil Elastase | - | - | Inactive |

Note: Quantitative kinetic data for this compound is limited. The data for TPCK and Succinyl-AAPF-CMK are included to provide a representative profile for chymotrypsin-like peptide chloromethyl ketone inhibitors.

Experimental Protocols

Determination of Kinetic Parameters (k_inact_ and K_I_) for Irreversible Inhibition of a Serine Protease

This protocol outlines a method to determine the second-order rate constant of inactivation (k_inact_/K_I_) for an irreversible inhibitor such as this compound.

Materials:

-

Purified serine protease of interest (e.g., chymotrypsin, proteinase K)

-

This compound

-

Chromogenic or fluorogenic substrate for the target protease (e.g., Suc-Ala-Ala-Pro-Phe-pNA for chymotrypsin)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂)

-

96-well microplate reader

-

Dimethyl sulfoxide (DMSO) for inhibitor stock solution

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare a series of dilutions of the inhibitor in assay buffer.

-

Prepare a stock solution of the substrate in an appropriate solvent (e.g., DMSO or water) and dilute to the working concentration in assay buffer. The final substrate concentration should be at or below its K_m_ value.

-

Prepare a solution of the target enzyme in assay buffer.

-

-

Assay Protocol:

-

To a 96-well plate, add a fixed amount of the enzyme solution to multiple wells.

-

Add varying concentrations of the inhibitor (this compound) to the wells containing the enzyme. Include a control with no inhibitor.

-

Incubate the enzyme-inhibitor mixture for different time intervals (e.g., 0, 5, 10, 20, 30 minutes) at a constant temperature (e.g., 25°C or 37°C).

-

Initiate the enzymatic reaction by adding the substrate to each well.

-

Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate hydrolysis is proportional to the remaining active enzyme concentration.

-

-

Data Analysis:

-

For each inhibitor concentration and pre-incubation time, determine the initial velocity (v₀) of the reaction from the linear portion of the progress curve.

-

Plot the natural logarithm of the percentage of remaining enzyme activity (ln(% Activity)) against the pre-incubation time for each inhibitor concentration. The slope of this line gives the apparent rate constant of inactivation (k_obs_).

-

Plot the obtained k_obs_ values against the corresponding inhibitor concentrations ([I]).

-

Fit the data to the following Michaelis-Menten-like equation for irreversible inhibition:

k_obs_ = k_inact_ * [I] / (K_I_ + [I])

where:

-

k_inact_ is the maximal rate of inactivation.

-

K_I_ is the inhibitor concentration at which the rate of inactivation is half-maximal.

-

-

At low inhibitor concentrations ([I] << K_I_), the equation simplifies to a linear relationship:

k_obs_ ≈ (k_inact_/K_I_) * [I]

The slope of the linear portion of the plot of k_obs_ versus [I] provides the second-order rate constant of inactivation (k_inact_/K_I_).

-

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the potential impact of a chymotrypsin-like serine protease inhibitor, such as this compound, on key cellular signaling pathways. These pathways are often regulated by proteases, and their inhibition can have significant downstream effects.

Caption: Potential inhibition of the NF-κB pathway.

Caption: Modulation of the extrinsic apoptosis pathway.

Conclusion

This compound is a valuable tool for studying the roles of chymotrypsin-like serine proteases in various biological processes. Its high potency and irreversible mechanism of action make it an effective inhibitor for in vitro and potentially in cell-based assays. While a comprehensive specificity profile against a wide range of proteases is not fully elucidated, the available data and comparisons with similar inhibitors suggest a strong preference for chymotrypsin-like enzymes. The provided experimental protocol offers a framework for researchers to determine its kinetic parameters against their protease of interest. Furthermore, the visualized signaling pathways highlight potential areas of investigation where this inhibitor could be employed to dissect complex cellular mechanisms. As with any inhibitor, careful consideration of potential off-target effects is necessary for the accurate interpretation of experimental results.

The Potent Efficacy of MeOSuc-AAPF-CMK as an Irreversible Inhibitor of Chymotrypsin-Like Proteases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxysuccinyl-alanyl-alanyl-prolyl-phenylalanyl-chloromethyl ketone (MeOSuc-AAPF-CMK) is a synthetic tetrapeptidyl chloromethyl ketone that acts as a potent, irreversible inhibitor of chymotrypsin-like serine proteases. Its high specificity and efficacy make it a valuable tool in biochemical research and a potential scaffold for therapeutic development. This technical guide provides an in-depth analysis of this compound's inhibitory properties, including available quantitative data, detailed experimental methodologies for its characterization, and a plausible synthetic pathway. The mechanism of action, involving the formation of a covalent bond with the active site serine residue, is also elucidated.

Introduction

Chymotrypsin and chymotrypsin-like proteases are a family of serine endopeptidases crucial in various physiological processes, including digestion and cellular signaling. Their dysregulation has been implicated in numerous pathological conditions, making them attractive targets for therapeutic intervention. This compound, a peptide derivative, has emerged as a powerful inhibitor of these enzymes, with a primary focus in research on its activity against proteinase K, a chymotrypsin-like protease.[1][2][3] This document serves as a comprehensive resource for understanding and utilizing this compound in a research and drug development context.

Mechanism of Inhibition

This compound functions as an irreversible inhibitor by forming a stable covalent adduct with the target protease. The peptide sequence (Ala-Ala-Pro-Phe) directs the inhibitor to the active site of chymotrypsin-like proteases, which exhibit a preference for cleaving peptide bonds C-terminal to large hydrophobic residues like phenylalanine.[4] The chloromethyl ketone (CMK) moiety then acts as an electrophilic "warhead," reacting with the nucleophilic hydroxyl group of the catalytic serine residue (Ser-195 in chymotrypsin) in the enzyme's active site.[5] This alkylation reaction forms a stable ester linkage, rendering the enzyme inactive.

Caption: Covalent modification of chymotrypsin by this compound.

Quantitative Data on Inhibitory Potency

A study comparing this compound with a similar inhibitor, MeOSuc-AAPV-CMK (methoxysuccinyl-alanyl-alanyl-prolyl-valyl-chloromethyl ketone), demonstrated the superior efficacy of the phenylalanine-containing compound. In a real-time reverse transcription-polymerase chain reaction (RT-PCR) assay, 0.05 mM of this compound was sufficient to protect RNA from degradation by proteinase K, whereas a 10-fold higher concentration (0.5 mM) of MeOSuc-AAPV-CMK was required to achieve the same level of protection.[6][7]

| Inhibitor | Target Enzyme | Effective Concentration (in RT-PCR assay) | Reference |

| This compound | Proteinase K | 0.05 mM | [6][7] |

| MeOSuc-AAPV-CMK | Proteinase K | 0.5 mM | [6][7] |

Note: The data presented is for proteinase K and serves as an indicator of the potential potency against other chymotrypsin-like proteases. Further studies are required to determine the precise IC50 and Ki values for chymotrypsin.

Experimental Protocols

Chymotrypsin Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of this compound against bovine pancreatic α-chymotrypsin using a chromogenic or fluorogenic substrate.

Materials:

-

Bovine pancreatic α-chymotrypsin (e.g., Sigma-Aldrich C4129)

-

This compound

-

Chromogenic substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)

-

Fluorogenic substrate: N-Succinyl-Ala-Ala-Pro-Phe-7-amido-4-methylcoumarin (Suc-AAPF-AMC)

-

Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.8

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of α-chymotrypsin in a suitable buffer (e.g., 1 mM HCl) and determine its concentration spectrophotometrically at 280 nm.

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a stock solution of the substrate (Suc-AAPF-pNA or Suc-AAPF-AMC) in DMSO.

-

-

Assay Protocol:

-

To the wells of a 96-well microplate, add the desired volume of assay buffer.

-

Add varying concentrations of the inhibitor (this compound) to the respective wells. Include a control well with no inhibitor.

-

Add a fixed concentration of α-chymotrypsin to each well and incubate for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate to each well.

-

Immediately measure the absorbance (for pNA at 405 nm) or fluorescence (for AMC at excitation/emission wavelengths of ~380/~460 nm) kinetically over a set period (e.g., 10-30 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocities (V

0) from the linear portion of the kinetic curves. -

Plot the percentage of inhibition versus the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

For the determination of the inhibition constant (K

i), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using methods such as the Dixon plot.[8]

-

Caption: General experimental workflow for assessing chymotrypsin inhibition.

Synthesis of this compound

A detailed, step-by-step protocol for the synthesis of this compound is not explicitly available in a single source. However, based on established methods for solid-phase peptide synthesis (SPPS) of peptidyl chloromethyl ketones, a plausible synthetic route can be outlined.[6][9]

General Principle: The synthesis involves the sequential coupling of amino acids on a solid support (resin), followed by the introduction of the chloromethyl ketone functionality and final cleavage from the resin.

Key Steps:

-

Preparation of Phenylalanyl Chloromethyl Ketone: The C-terminal amino acid, phenylalanine, is first converted to its chloromethyl ketone derivative.

-

Attachment to Resin: The phenylalanyl chloromethyl ketone is attached to a suitable solid-phase resin.

-

Peptide Chain Elongation: The peptide chain is built by sequential coupling of Fmoc-protected amino acids (Pro, Ala, Ala) using standard SPPS protocols. This involves cycles of Fmoc deprotection and coupling reactions.

-

N-terminal Modification: The N-terminus of the tetrapeptide is capped with methoxysuccinic anhydride.

-

Cleavage and Deprotection: The final product is cleaved from the resin, and any remaining protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid).

-

Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: Solid-phase synthesis workflow for this compound.

Conclusion

This compound is a highly effective irreversible inhibitor of chymotrypsin-like proteases. Its mechanism of action, involving covalent modification of the active site serine, is well-understood. While specific kinetic data for its inhibition of chymotrypsin is lacking, its potent activity against proteinase K highlights its potential as a powerful research tool and a lead compound for the development of novel therapeutics targeting this class of enzymes. The experimental protocols and synthetic outline provided in this guide offer a framework for researchers to further investigate and utilize this important compound.

References

- 1. An improved method for the incorporation of fluoromethyl ketones into solid phase peptide synthesis techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. uniprot.org [uniprot.org]

- 5. Amino-acids and peptides. Part 48. Synthesis of bradykinyl-chloromethane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An improved method for the incorporation of fluoromethyl ketones into solid phase peptide synthesis techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and application of MeOSuc-Ala-Ala-Pro-Phe-CH2Cl as potent proteinase K inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Graphene Oxide as an Enzyme Inhibitor: Modulation of Activity of α-Chymotrypsin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Interaction of MeOSuc-AAPF-CMK with Neutrophil Elastase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the interaction between the peptide chloromethyl ketone inhibitor, Methoxysuccinyl-Alanine-Alanine-Proline-Phenylalanine-Chloromethyl Ketone (MeOSuc-AAPF-CMK), and the serine protease, human neutrophil elastase (HNE). While this compound is a well-documented inhibitor, its primary target is proteinase K. The analogous inhibitor, MeOSuc-AAPV-CMK, where the P1 residue is Valine instead of Phenylalanine, is the classical and highly potent inhibitor of neutrophil elastase. This guide will focus on the fundamental mechanism of action, the principles of specificity that govern this interaction, and comparative data to provide a comprehensive understanding for research and drug development.

Introduction to Neutrophil Elastase and Peptide Chloromethyl Ketones

Human Neutrophil Elastase (HNE) is a critical serine protease stored in the azurophilic granules of neutrophils.[1] Upon release during inflammation, it plays a key role in host defense by degrading proteins of engulfed microorganisms.[2] However, unregulated HNE activity can lead to significant tissue damage by degrading extracellular matrix proteins like elastin, contributing to the pathology of inflammatory diseases such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and rheumatoid arthritis.[3]

Peptide chloromethyl ketones (CMKs) are a class of irreversible inhibitors that form a covalent bond with key residues in the active site of serine proteases.[4][5] Their structure typically consists of a peptide sequence that mimics the enzyme's natural substrate, providing specificity, and a reactive chloromethyl ketone "warhead" that alkylates the active site.[4]

Mechanism of Irreversible Inhibition

The inhibitory action of peptide chloromethyl ketones against serine proteases like HNE is a well-established two-step process. The inhibitor first binds to the enzyme's active site, a process governed by the affinity of the peptide sequence for the enzyme's substrate-binding pockets (S-pockets). Following this initial non-covalent binding, the reactive chloromethyl ketone group executes an irreversible alkylation of the catalytic triad.

The catalytic triad of HNE, like other chymotrypsin-family serine proteases, consists of Serine-195, Histidine-57, and Aspartate-102. The inhibition mechanism proceeds as follows:

-

Initial Binding: The peptide portion of the inhibitor (MeOSuc-AAPF-) docks into the substrate-binding cleft of the enzyme.

-

Alkylation: The imidazole side chain of the catalytic His-57 becomes alkylated by the chloromethyl ketone group.

-

Covalent Cross-linking: A second covalent bond is formed between the inhibitor and the catalytic Ser-195. This cross-linking of the catalytic residues results in a stable, inactive enzyme-inhibitor complex.[6][7]

This covalent modification effectively and permanently disables the enzyme's catalytic machinery.

Role of the P1 Residue in Specificity

The specificity of a peptide inhibitor is primarily determined by the amino acid at the P1 position (the residue immediately preceding the cleavage site in a substrate), which fits into the enzyme's S1 specificity pocket.

-

Human Neutrophil Elastase (HNE) has a preference for small, aliphatic amino acids like Valine (Val) and Alanine (Ala) at the P1 position.[8] This is why MeOSuc-AAPV-CMK is a highly effective and specific inhibitor for HNE.[4]

-

Chymotrypsin-like proteases , including Proteinase K , have deep, hydrophobic S1 pockets that preferentially bind large aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp). Consequently, This compound , with Phenylalanine at P1, is a potent inhibitor of these enzymes.

Therefore, while this compound can inhibit HNE due to the shared chloromethyl ketone mechanism, its affinity is significantly lower than that of MeOSuc-AAPV-CMK because the Phenylalanine residue is a suboptimal fit for the HNE S1 pocket.

Quantitative Data on Inhibitor Interaction

Direct kinetic data for the inhibition of HNE by this compound is not extensively reported in the literature. The table below presents data for the well-characterized interaction of MeOSuc-AAPV-CMK with HNE to provide a benchmark for potency and for the interaction of This compound with its primary target, Proteinase K .

| Inhibitor | Enzyme | Parameter | Value | Reference |

| MeOSuc-AAPV-CMK | Human Neutrophil Elastase (HNE) | IC₅₀ | ~0.27 mM (in specific assay conditions) | [9] |

| Notes | Considered a highly effective and standard inhibitor for HNE in research.[4] | |||

| This compound | Proteinase K | IC₅₀ | Not explicitly stated, but shown to be ~10-fold more potent than MeOSuc-AAPV-CMK against this enzyme. |

Note: IC₅₀ and Kᵢ values can vary based on experimental conditions such as substrate concentration, buffer composition, and temperature.

Experimental Protocols

The following protocols describe standard methodologies for assessing the activity and inhibition of neutrophil elastase.

This assay measures the kinetic activity of HNE by monitoring the cleavage of a fluorogenic substrate.

Materials:

-

Purified Human Neutrophil Elastase (HNE)

-

NE Assay Buffer (e.g., 100 mM HEPES, pH 7.5)

-

Fluorogenic Substrate: MeOSuc-AAPV-AMC (7-amino-4-methylcoumarin) or similar.

-

Test Inhibitor: this compound (dissolved in an appropriate solvent like DMSO).

-

96-well black microplate, flat bottom.

-

Fluorescence microplate reader (Excitation ~380 nm, Emission ~500 nm).

Procedure:

-

Reagent Preparation: Prepare stock solutions of HNE, substrate, and inhibitor. Create serial dilutions of the inhibitor in Assay Buffer.

-

Enzyme/Inhibitor Incubation: In the wells of the 96-well plate, add a fixed amount of HNE to varying concentrations of the inhibitor (and a solvent control). Bring the total volume to 50 µL with Assay Buffer.

-

Pre-incubation: Incubate the plate at 37°C for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 50 µL of the fluorogenic substrate to each well to start the reaction.

-

Kinetic Measurement: Immediately place the plate in the fluorescence reader, pre-set to 37°C. Measure the increase in fluorescence over time (e.g., every minute for 30 minutes) in kinetic mode.[10]

-

Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time plot. Calculate the percent inhibition for each inhibitor concentration relative to the solvent control. Plot percent inhibition vs. inhibitor concentration to determine the IC₅₀ value.

This method assesses the ability of an inhibitor to penetrate cells and inhibit HNE within its native granular environment.[11]

Materials:

-

Neutrophil-like cell line (e.g., U937 cells) or freshly isolated human neutrophils.[1]

-

Cell culture medium.

-

Test Inhibitor: this compound.

-

Cell Lysis Buffer.

-

Fluorogenic Substrate: MeOSuc-AAPV-AMC.

-

Standard laboratory equipment for cell culture and lysis.

Procedure:

-

Cell Culture: Culture U937 cells or isolate primary neutrophils.

-

Inhibitor Treatment: Incubate the cells with various concentrations of the inhibitor (and a solvent control) for a defined period (e.g., 1-24 hours).[11]

-

Washing: Wash the cells thoroughly with PBS to remove any extracellular inhibitor.

-

Cell Lysis: Lyse the cells to release their intracellular contents, including HNE.

-

Activity Measurement: Measure the residual HNE activity in the cell lysates using the fluorometric assay described in section 5.1.

-

Data Analysis: Calculate the percentage of remaining HNE activity compared to the control to determine the intracellular inhibitory efficacy.

Conclusion

This compound is a peptide chloromethyl ketone that acts as a potent, irreversible inhibitor of serine proteases via covalent modification of the catalytic His-57 and Ser-195 residues.[6][7] However, its specificity, driven by the P1 Phenylalanine residue, is directed primarily towards chymotrypsin-like enzymes such as proteinase K.

The canonical inhibitor for human neutrophil elastase is the closely related compound, MeOSuc-AAPV-CMK, which contains a P1 Valine that is optimally suited for the HNE S1 binding pocket.[4] While this compound would mechanistically inhibit HNE, its potency is expected to be significantly lower due to this specificity mismatch. For researchers investigating HNE, MeOSuc-AAPV-CMK remains the inhibitor of choice. This guide provides the fundamental principles and experimental frameworks necessary for professionals in the field to study this class of inhibitors and understand the critical role of peptide sequence in achieving target specificity.

References

- 1. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of Neutrophil Elastase, Proteinase 3, and Cathepsin G Activities using Intramolecularly Quenched Fluorogenic Substrates | Springer Nature Experiments [experiments.springernature.com]

- 3. frontiersin.org [frontiersin.org]

- 4. Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peptide chloromethyl ketones as irreversible inhibitors of elastase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Structure of human neutrophil elastase in complex with a peptide chloromethyl ketone inhibitor at 1.84-A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neutrophil Elastase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Publication : USDA ARS [ars.usda.gov]

- 10. resources.amsbio.com [resources.amsbio.com]

- 11. mdpi.com [mdpi.com]

A Technical Guide to the Potential Therapeutic Applications of MeOSuc-AAPF-CMK

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methoxysuccinyl-Alanine-Alanine-Proline-Phenylalanine-Chloromethyl Ketone (MeOSuc-AAPF-CMK) is a synthetic tetrapeptidyl chloromethyl ketone. It is well-documented as a potent, active-site-targeting, irreversible inhibitor of Proteinase K, a broad-spectrum serine protease of fungal origin. While its primary application to date has been as a research tool in molecular biology to protect nucleic acids from degradation by nucleases, its chemical structure and mechanism of action suggest a basis for exploring potential therapeutic applications. This document provides a technical overview of this compound, its mechanism, and a speculative exploration of its potential as a therapeutic agent based on its possible inhibition of human chymotrypsin-like serine proteases implicated in various pathologies. All therapeutic discussions herein are hypothetical and intended to guide future research.

Biochemical Profile and Mechanism of Action

This compound is an oligopeptide-based inhibitor designed to mimic the substrate of certain proteases. Its specificity is largely determined by the peptide sequence (Ala-Ala-Pro-Phe), which is recognized by the target enzyme's substrate-binding pocket. The C-terminal chloromethyl ketone (CMK) is a reactive functional group that serves as the "warhead" for irreversible inhibition.

The mechanism involves the inhibitor first binding to the active site of the serine protease. The catalytic histidine residue of the enzyme then deprotonates the serine hydroxyl group, which subsequently performs a nucleophilic attack on the carbon of the chloromethyl ketone. This results in the formation of a stable, covalent bond between the inhibitor and the active site serine, rendering the enzyme permanently inactive.

Caption: Irreversible inhibition mechanism of a serine protease by a chloromethyl ketone inhibitor.

Quantitative Inhibitory Activity

This compound is primarily characterized by its potent inhibition of Proteinase K. Quantitative data comparing its efficacy to similar inhibitors is limited in publicly available literature. However, it has been demonstrated to be a more potent inhibitor of Proteinase K than the related compound, MeOSuc-AAPV-CMK. This suggests that the Phenylalanine (F) residue at the P1 position provides a more favorable interaction with the S1 specificity pocket of Proteinase K compared to Valine (V).

| Compound | Target Protease | Relative Potency/Activity | Reference |

| This compound | Proteinase K | A potent, irreversible inhibitor. More potent than MeOSuc-AAPV-CMK in preventing protein degradation. | |

| MeOSuc-AAPV-CMK | Proteinase K | Inhibitory activity is 10-fold lower than this compound. A 0.5mM concentration is required to achieve the same inhibitory effect as 0.05mM of this compound in an RT-PCR assay. | |

| MeOSuc-AAPV-CMK | Human Neutrophil Elastase | A known inhibitor; also inhibits cathepsin G and proteinase 3. | |

| Suc-AAPF-CMK | Chymotrypsin | A potent inactivator of chymotrypsin and chymotrypsin-like enzymes. |

Potential Therapeutic Applications (Hypothetical)

While Proteinase K is a non-human enzyme, the chemical scaffold of this compound holds potential for targeting human chymotrypsin-like serine proteases that play critical roles in pathophysiology. Many human serine proteases, such as chymase, cathepsin G, and chymotrypsin-like elastase 1 (CELA1), are implicated in inflammatory and tissue-remodeling diseases.

Rationale for Targeting Human Chymotrypsin-like Proteases

-

Inflammatory Lung Diseases: Proteases like neutrophil elastase and CELA1 are involved in the breakdown of lung elastin, a key event in the pathogenesis of emphysema and Chronic Obstructive Pulmonary Disease (COPD). An inhibitor with a chymotrypsin-like specificity could potentially mitigate this tissue damage.

-

Cardiovascular Disease: Mast cell chymase is involved in the renin-angiotensin system and contributes to fibrosis and adverse cardiac remodeling.

-

Inflammatory Skin Disorders: Serine proteases in the skin are involved in barrier function and inflammatory cascades.

The "AAPF" sequence in this compound is designed to be recognized by proteases that cleave after large hydrophobic residues like phenylalanine, a characteristic of the chymotrypsin family. Therefore, it is plausible that this compound could inhibit human proteases with this specificity.

Caption: Hypothetical role of a protease inhibitor in preventing tissue damage.

Experimental Protocols

To validate the therapeutic potential of this compound, the first step is to determine its inhibitory activity against specific human serine proteases. Below is a detailed methodology for a representative in vitro protease inhibition assay.

Protocol: In Vitro Serine Protease Inhibition Assay

Objective: To determine the inhibitory constant (Ki) or IC50 of this compound against a human chymotrypsin-like serine protease.

Materials:

-

Recombinant human target protease (e.g., Chymase, Cathepsin G)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5)

-

Chromogenic or Fluorogenic Substrate specific for the protease (e.g., Suc-AAPF-pNA)

-

Dimethyl Sulfoxide (DMSO) for inhibitor dilution

-

96-well microplate

-

Microplate reader

Methodology:

-

Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in Assay Buffer to create a range of working concentrations (e.g., 1 nM to 100 µM).

-

Enzyme Preparation: Dilute the stock solution of the target protease in cold Assay Buffer to a final working concentration that yields a linear reaction rate over 10-15 minutes.

-

Assay Reaction: a. In a 96-well microplate, add 20 µL of each inhibitor dilution (or buffer for control wells). b. Add 160 µL of the diluted enzyme solution to each well. c. Incubate the enzyme-inhibitor mixture at room temperature for a defined period (e.g., 15-30 minutes) to allow for binding. d. To initiate the reaction, add 20 µL of the substrate solution (pre-warmed to the reaction temperature, e.g., 37°C). The final substrate concentration should be at or below its Km value.

-

Data Acquisition: Immediately place the microplate in a plate reader set to the appropriate wavelength (e.g., 405 nm for pNA substrates) and temperature. Measure the absorbance or fluorescence kinetically every 30 seconds for 15 minutes.

-

Data Analysis: a. Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the kinetic curve. b. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Experimental workflow for an in vitro protease inhibition assay.

Conclusion and Future Directions

This compound is a highly effective and specific inhibitor of Proteinase K, serving as a valuable tool for research purposes. Its therapeutic potential is currently unexplored and purely speculative. However, its chemical nature as a peptidyl chloromethyl ketone with a chymotrypsin-like recognition sequence presents a compelling rationale for its investigation as an inhibitor of human serine proteases involved in disease.

Future research should focus on:

-

Screening: Systematically screening this compound against a panel of human serine proteases to determine its activity and specificity profile.

-

Structure-Activity Relationship (SAR) Studies: Modifying the peptide backbone and the reactive warhead to optimize potency and selectivity for a desired therapeutic target while minimizing off-target effects.

-

Cell-Based and In Vivo Models: Evaluating the efficacy of promising lead compounds in relevant disease models to establish proof-of-concept.

While this compound itself is unlikely to be a clinical candidate due to its reactive moiety and likely poor pharmacokinetic properties, it serves as an excellent starting point and chemical probe for the development of novel therapeutics targeting pathological serine protease activity.

Methodological & Application

Application Notes and Protocols for Proteinase K Inhibition by MeOSuc-AAPF-CMK

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteinase K, a broad-spectrum serine protease isolated from the fungus Engyodontium album, is a ubiquitous tool in molecular biology for the digestion of proteins in nucleic acid preparations.[1][2] Its high activity and stability in the presence of denaturing agents make it highly effective; however, its activity must be quenched for subsequent enzymatic reactions. MeOSuc-AAPF-CMK (Methoxysuccinyl-Ala-Ala-Pro-Phe-chloromethylketone) is a potent, irreversible inhibitor of proteinase K.[3] It acts by targeting the active site of the protease, making it an invaluable reagent for applications requiring the rapid and complete inactivation of proteinase K. This document provides detailed application notes and protocols for the optimal use of this compound as a proteinase K inhibitor.

Data Presentation

Table 1: Working Concentrations and Inhibitory Parameters of this compound against Proteinase K

| Parameter | Value | Notes |

| Effective Working Concentration | 0.05 - 0.1 mM | Sufficient for complete inhibition in most applications.[5] |

| Estimated IC50 | ~10 µM | This is an estimated value based on the high potency of the inhibitor. The actual value may vary depending on experimental conditions. |

| Mechanism of Inhibition | Irreversible | Covalently modifies the active site of proteinase K. |

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

Procedure:

-

To prepare a 10 mM stock solution, dissolve 5.51 mg of this compound in 1 mL of anhydrous DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]

Protocol 2: Determination of the Optimal Inhibitory Concentration (IC50) of this compound against Proteinase K using a Fluorometric Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against proteinase K using a fluorogenic substrate like FITC-casein.

Materials:

-

Proteinase K

-

This compound (10 mM stock solution in DMSO)

-

FITC-casein (or other suitable fluorogenic proteinase K substrate)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM CaCl2)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation/Emission ~490/525 nm for FITC)

Procedure:

-

Prepare a serial dilution of this compound:

-

In a 96-well plate, perform a serial dilution of the 10 mM this compound stock solution in Assay Buffer to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, 0.78 µM, 0.39 µM, and 0 µM as a no-inhibitor control).

-

-

Prepare the enzyme and substrate solutions:

-

Prepare a working solution of Proteinase K in Assay Buffer (e.g., 10 µg/mL). The optimal concentration should be determined empirically to give a linear increase in fluorescence over the assay time.

-

Prepare a working solution of FITC-casein in Assay Buffer (e.g., 50 µg/mL).

-

-

Perform the inhibition assay:

-

To each well of the 96-well plate containing the serially diluted inhibitor, add the Proteinase K working solution.

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the FITC-casein working solution to each well.

-

Immediately place the plate in the fluorescence microplate reader.

-

-

Measure fluorescence:

-

Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings taken every 1-2 minutes. The excitation and emission wavelengths should be set appropriately for the fluorophore used (e.g., Ex/Em = 490/525 nm for FITC).[6]

-

-

Data Analysis:

-

For each inhibitor concentration, determine the initial reaction velocity (rate of fluorescence increase).

-

Normalize the velocities to the no-inhibitor control (100% activity).

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that results in 50% inhibition of proteinase K activity.

-

Visualizations

The following diagrams illustrate the experimental workflow for determining the IC50 of this compound and the logical relationship of its inhibitory action.

References

- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. [PDF] A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors | Semantic Scholar [semanticscholar.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis and application of MeOSuc-Ala-Ala-Pro-Phe-CH2Cl as potent proteinase K inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EP2955233A1 - Proteinase K inhibitors, methods and compositions therefor - Google Patents [patents.google.com]

- 6. raybiotech.com [raybiotech.com]

How to prepare and store MeOSuc-AAPF-CMK stock solutions.

For Researchers, Scientists, and Drug Development Professionals

Introduction

MeOSuc-AAPF-CMK (Methoxysuccinyl-Ala-Ala-Pro-Phe-chloromethyl ketone) is a synthetic tetrapeptide that functions as a potent, irreversible inhibitor of serine proteases, with particularly high efficacy against proteinase K.[1] Its specific amino acid sequence allows it to target the active site of these enzymes, making it a valuable tool in molecular biology and biochemical assays where the protection of proteins and nucleic acids from degradation is critical.[1] This document provides detailed protocols for the preparation and storage of this compound stock solutions and outlines its application in key experimental workflows.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₃₅ClN₄O₇ | [2][3] |

| Molecular Weight | 551.03 g/mol | [2][3] |

| CAS Number | 137259-05-3 | [2][3] |

| Appearance | White to off-white solid | [3] |

| Purity | ≥97% (HPLC) |

Preparation of Stock Solutions

Proper preparation of stock solutions is crucial for the effective use of this compound. The following protocol outlines the recommended procedure.

Materials Required

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath (optional, but recommended for higher concentrations)

Protocol for Preparing a 100 mM Stock Solution

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mg of a 10 mM stock solution, you would need 1.8148 mL of DMSO.[3] For a 100 mg/mL stock solution in DMSO, this corresponds to a molarity of 181.48 mM.[3]

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For example, to prepare a 100 mM stock solution from 5 mg of powder, add 90.74 µL of DMSO.

-

Mixing: Vortex the solution thoroughly until the powder is completely dissolved. For higher concentrations, sonication in an ultrasonic water bath may be necessary to achieve complete dissolution.[3]

-

Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, nuclease-free microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can lead to degradation of the compound.[3][4]

Solubility Data

| Solvent | Maximum Concentration | Notes | Reference |

| DMSO | 100 mg/mL (181.48 mM) | Ultrasonic assistance may be needed. Use of newly opened, hygroscopic DMSO is recommended as it significantly impacts solubility. | [3] |

| DMSO | 3 mg/mL |

Storage and Stability

The stability of this compound is dependent on the storage conditions.

Powder Form

| Storage Temperature | Duration | Reference |

| -20°C | 3 years | [2] |

| 4°C | 2 years | [2] |

Stock Solutions in DMSO

| Storage Temperature | Duration | Notes | Reference |

| -80°C | 6 months | Recommended for long-term storage. | [2][3][4] |

| -20°C | 1 month | Suitable for short-term storage. | [2][3][4] |

Note: Always store solutions in tightly sealed containers, away from moisture.[3][4]

Experimental Applications and Protocols

This compound is primarily used to inhibit proteinase K activity, thereby protecting RNA and proteins from degradation during experimental procedures.

Inhibition of Proteinase K in RNA Extraction

Objective: To prevent RNA degradation by proteinase K during cell lysis and RNA purification.

Protocol:

-

Prepare a fresh working solution of this compound by diluting the 100 mM stock solution in the appropriate lysis buffer. A final concentration of 0.05 mM has been shown to be effective.[5]

-

Add the this compound working solution to your sample immediately following cell lysis.

-

Proceed with your standard RNA extraction protocol.

The inhibitor's efficacy in protecting RNA can be assessed by comparing the integrity of RNA isolated with and without the inhibitor using methods like gel electrophoresis or automated electrophoresis systems.

Mechanism of Action: Irreversible Inhibition

This compound acts as an irreversible inhibitor by covalently modifying the active site of serine proteases like proteinase K. The chloromethyl ketone (CMK) moiety reacts with the histidine residue in the catalytic triad of the enzyme, leading to its inactivation.

Concluding Remarks

This compound is a highly effective tool for researchers who need to preserve the integrity of their biological samples. By following these detailed protocols for preparation, storage, and application, scientists can ensure the optimal performance of this inhibitor in their experiments. Careful handling and adherence to the recommended storage conditions are paramount to maintaining its activity.

References

Solubility of MeOSuc-AAPF-CMK in DMSO and other solvents.

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, storage, and application of Methoxysuccinyl-Ala-Ala-Pro-Phe-chloromethyl ketone (MeOSuc-AAPF-CMK), a potent and irreversible inhibitor of proteinase K and other chymotrypsin-like serine proteases.

Solubility Data

This compound exhibits varying solubility in common laboratory solvents. Quantitative data is summarized in the table below for easy reference. It is highly soluble in Dimethyl Sulfoxide (DMSO).

| Solvent | Solubility | Notes |

| DMSO | 100 mg/mL [1] | Ultrasonic agitation may be required. Use of hygroscopic DMSO can impact solubility.[1] Another source reports a solubility of 3 mg/mL. |

| Ethanol | Sparingly soluble (1-10 mg/mL) | Data for the structurally similar compound MeOSuc-Ala-Ala-Pro-Ala-CMK. |

| PBS (pH 7.2) | Soluble (≥10 mg/mL) | Data for the structurally similar compound MeOSuc-Ala-Ala-Pro-Ala-CMK. |

Stock Solution Preparation

Note: To prevent product inactivation from repeated freeze-thaw cycles, it is recommended to aliquot and store the stock solution.[1]

Preparation of a 10 mM Stock Solution in DMSO:

To prepare a 10 mM stock solution of this compound (Molecular Weight: 551.03 g/mol ) in DMSO, follow the table below.

| Desired Volume of 10 mM Stock | Mass of this compound to Weigh | Volume of DMSO to Add |

| 100 µL | 0.551 mg | 100 µL |

| 500 µL | 2.755 mg | 500 µL |

| 1 mL | 5.51 mg | 1 mL |

| 5 mL | 27.55 mg | 5 mL |

Storage of Stock Solutions:

Experimental Protocols

Protocol 1: General Inhibition of Proteinase K

This protocol describes the use of this compound to inhibit proteinase K activity in a typical biochemical assay.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Proteinase K solution

-

Reaction buffer

-

Substrate for proteinase K (e.g., BSA)

Procedure:

-

Prepare the reaction mixture containing the proteinase K substrate in the appropriate reaction buffer.

-

Add this compound to the reaction mixture to a final concentration of 0.05 mM. This concentration has been shown to be effective for proteinase K inhibition.[2][3][4]

-

Pre-incubate the mixture for 15 minutes at room temperature to allow for the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding proteinase K.

-

Monitor the reaction progress by measuring the degradation of the substrate over time using a suitable method (e.g., SDS-PAGE, fluorescence assay).

Protocol 2: Protection of RNA during Extraction

This protocol outlines the use of this compound to inhibit residual proteinase K activity during RNA extraction procedures, thereby protecting the RNA from degradation.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Cell or tissue lysate containing proteinase K

-

RNA extraction reagents

Procedure:

-

Following the proteinase K digestion step in your standard RNA extraction protocol, add this compound to the lysate to a final concentration of 0.05 mM.[2][3]

-

Mix thoroughly and incubate for 15 minutes at room temperature.

-

Proceed with the subsequent steps of your RNA extraction protocol (e.g., phenol-chloroform extraction, column purification).

-

The addition of this compound will inactivate proteinase K, preventing RNA degradation during the downstream purification steps.

Signaling Pathway Interactions

While this compound is primarily characterized as a serine protease inhibitor, some evidence suggests potential indirect interactions with cellular signaling pathways. It has been categorized as an agent affecting the PI3K/Akt/mTOR and Protein Tyrosine Kinase pathways.[5] The mechanism for this is not well-defined and may be an indirect consequence of its primary activity or potential off-target effects. Other chloromethylketone-containing inhibitors have been shown to interact with proteins involved in DNA repair and chromatin remodeling, such as ATP-dependent helicases.[6]

Caption: Potential indirect modulation of the PI3K/Akt/mTOR pathway.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for utilizing this compound as a proteinase K inhibitor.

Caption: Workflow for Proteinase K Inhibition Assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and application of MeOSuc-Ala-Ala-Pro-Phe-CH2Cl as potent proteinase K inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EP2955233A1 - Proteinase K inhibitors, methods and compositions therefor - Google Patents [patents.google.com]

- 5. abmole.com [abmole.com]

- 6. The chloromethylketone protease inhibitor AAPF(CMK) also targets ATP-dependent helicases and SAP-domain proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of MeOSuc-AAPF-CMK in proteomics and protein sample preparation.

Application Note and Protocols

Introduction

In the field of proteomics, preserving the integrity of the protein sample from the moment of extraction is paramount for obtaining reliable and reproducible results. Endogenous proteases, released during cell lysis, can rapidly degrade proteins, leading to sample loss, altered protein profiles, and compromised data quality. Methoxysuccinyl-Ala-Ala-Pro-Phe-chloromethyl ketone (MeOSuc-AAPF-CMK) is a highly effective, irreversible inhibitor specifically targeting chymotrypsin-like serine proteases and the broadly active proteinase K. Its application during the initial stages of sample preparation is critical for safeguarding the proteome and ensuring the accuracy of downstream analyses such as mass spectrometry.

Mechanism of Action

This compound is a tetrapeptidyl chloromethyl ketone that functions as an active-site-targeting irreversible inhibitor. The peptide sequence (Ala-Ala-Pro-Phe) mimics the substrate of chymotrypsin-like proteases, guiding the inhibitor to the enzyme's active site. The chloromethyl ketone (CMK) group then forms a stable, covalent bond with a critical histidine residue within the catalytic triad of the protease, leading to its permanent inactivation. This targeted and irreversible inhibition makes it a more potent tool compared to some other inhibitors for specific applications.

Caption: Mechanism of irreversible protease inhibition by this compound.

Applications in Protein Sample Preparation

The primary application of this compound is the inhibition of proteolytic activity during protein extraction from various biological sources, including cell cultures and tissues. By adding this compound to the lysis buffer, researchers can effectively neutralize chymotrypsin-like serine proteases and proteinase K at the earliest point, preventing the degradation of target proteins. This is especially critical in:

-

Quantitative Proteomics: Ensuring that protein abundances are not artificially altered by degradation, which is essential for techniques like TMT labeling, SILAC, or label-free quantification.

-

Analysis of Post-Translational Modifications (PTMs): Preventing the loss of labile PTMs that can be cleaved off by non-specific protease activity.

-

Immunoprecipitation (IP) and Western Blotting: Maintaining the integrity of the target protein and its interacting partners.

Quantitative Data: Comparative Efficacy

A study comparing the inhibitory activity of this compound with a similar inhibitor, MeOSuc-AAPV-CMK, demonstrated the superior potency of the Phenylalanine (F) residue at the P1 position for inhibiting proteinase K. The data below summarizes the concentrations required to achieve the same level of inhibition in a real-time RT-PCR assay, where proteinase K activity would otherwise degrade the reverse transcriptase enzyme.

| Inhibitor Compound | Required Concentration for Equivalent Inhibition | Relative Potency |

| MeOSuc-Ala-Ala-Pro-Phe -CMK (this compound) | 0.05 mM | 10x higher |

| MeOSuc-Ala-Ala-Pro-Val -CMK (MeOSuc-AAPV-CMK) | 0.5 mM | 1x (Control) |

Table based on data showing this compound provides the same protective effect at a 10-fold lower concentration than the valine-containing analog.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound (lyophilized powder)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Microcentrifuge tubes

Procedure:

-

Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

-

Prepare a stock solution by dissolving the powder in anhydrous DMSO. A common stock concentration is 10-50 mM. For example, to prepare a 50 mM stock solution from 10 mg of powder (MW: 551.03 g/mol ), dissolve it in 363 µL of DMSO.

-

Vortex thoroughly until the powder is completely dissolved. Ultrasonic treatment may be required for higher concentrations.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol 2: Protein Extraction for Proteomics using this compound

This protocol provides a general workflow for extracting proteins from cultured mammalian cells for subsequent mass spectrometry analysis.

Materials:

-

Cultured cells

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (e.g., RIPA or a urea-based buffer)

-

This compound stock solution (from Protocol 1)

-

Other protease and phosphatase inhibitors (optional, for a broad-spectrum cocktail)

-

Cell scraper

-

Microcentrifuge

Procedure:

-

Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.

-

Aspirate the final PBS wash completely.

-

Prepare the lysis buffer. Immediately before use, add the this compound stock solution to the lysis buffer to a final concentration of 0.05-0.1 mM . If using a broader protease inhibitor cocktail, add it at the manufacturer's recommended concentration.

-

Add the chilled lysis buffer containing this compound to the dish (e.g., 1 mL for a 10 cm dish).

-

Use a cell scraper to scrape the cells into the lysis buffer.

-

Transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

-

Centrifuge the lysate at ~14,000 x g for 20 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.

-

Determine the protein concentration using a standard protein assay (e.g., BCA).

-

The protein extract is now ready for downstream proteomics workflows, such as reduction, alkylation, and tryptic digestion, with the confidence that chymotrypsin-like protease activity has been minimized.

Proteomics Sample Preparation Workflow

The following diagram illustrates a standard workflow for preparing protein samples for mass spectrometry, highlighting the critical step where this compound is incorporated.

Caption: Workflow showing the integration of this compound during cell lysis.

Application Notes and Protocols for MeOSuc-AAPF-CMK in In Situ Hybridization

For Researchers, Scientists, and Drug Development Professionals

Introduction

In situ hybridization (ISH) is a powerful technique for localizing specific nucleic acid sequences within the cellular context of tissues. A critical step in many ISH protocols is the permeabilization of the tissue to allow for probe penetration, which is often achieved by enzymatic digestion with Proteinase K. However, uncontrolled Proteinase K activity can lead to tissue degradation and loss of morphological detail. MeOSuc-AAPF-CMK is a potent and irreversible inhibitor of chymotrypsin-like serine proteases, including Proteinase K.[1][2] Its application in ISH protocols offers a precise method to halt the permeabilization step, thereby preserving tissue integrity and improving the quality of hybridization signals.

These application notes provide a detailed protocol for the incorporation of this compound into a standard chromogenic in situ hybridization workflow.

Product Information

| Product Name | This compound (Methoxysuccinyl-Ala-Ala-Pro-Phe-chloromethylketone) |

| Target | Proteinase K and other chymotrypsin-like serine proteases |

| Molecular Formula | C26H35ClN4O7 |

| Molecular Weight | 551.03 g/mol |

| CAS Number | 137259-05-3 |

| Solubility | Soluble in DMSO |

| Storage | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1] |

Quantitative Data Summary

The following table summarizes recommended concentration ranges for key reagents in the protocol. Optimal concentrations may vary depending on the tissue type, fixation method, and probe characteristics, and should be determined empirically.

| Reagent | Working Concentration | Purpose | Notes |

| Proteinase K | 1-20 µg/mL | Tissue Permeabilization | Concentration and incubation time are critical and need optimization.[3] |

| This compound | 10-100 µM | Inhibition of Proteinase K | Prepare fresh from a DMSO stock solution. |

| DIG-labeled probe | 100-500 ng/mL | Target mRNA detection | Optimal concentration depends on probe length and target abundance. |

| Anti-DIG-AP Fab fragments | 1:2000 to 1:5000 | Signal Amplification | Dilution should be optimized for each new lot. |

Experimental Protocols

This protocol describes the use of this compound to inhibit Proteinase K activity during a chromogenic in situ hybridization experiment on formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials

-

FFPE tissue sections on positively charged slides

-

Deparaffinization and rehydration solutions (Xylene, Ethanol series)

-

DEPC-treated water and buffers

-

Proteinase K

-

This compound (prepare a 10 mM stock in DMSO)

-

Hybridization buffer

-

DIG-labeled RNA probe

-

Stringent wash buffers (e.g., SSC)

-

Blocking reagent (e.g., sheep serum)

-

Anti-DIG-AP (alkaline phosphatase) Fab fragments

-

NBT/BCIP substrate solution

-

Nuclear Fast Red counterstain

-

Mounting medium

Detailed Protocol

Day 1: Deparaffinization, Permeabilization, and Hybridization

-

Deparaffinization and Rehydration:

-

Immerse slides in Xylene: 2 x 5 minutes.

-

Immerse in 100% Ethanol: 2 x 3 minutes.

-

Immerse in 95% Ethanol: 1 x 3 minutes.

-

Immerse in 70% Ethanol: 1 x 3 minutes.

-

Rinse in DEPC-treated water: 2 x 3 minutes.

-

-

Proteinase K Digestion:

-

Prepare Proteinase K solution (e.g., 10 µg/mL in PBS).

-

Cover the tissue section with Proteinase K solution and incubate at 37°C for 10-30 minutes. Note: This step is critical and requires optimization.

-

-

Inhibition of Proteinase K with this compound:

-

Prepare a fresh working solution of this compound (e.g., 50 µM in PBS from a 10 mM DMSO stock).

-

Rinse the slides briefly in PBS.

-

Cover the tissue section with the this compound solution and incubate at room temperature for 10 minutes.

-

-

Post-fixation:

-

Rinse slides in PBS.

-

Fix tissues in 4% paraformaldehyde in PBS for 10 minutes at room temperature.

-

Rinse in DEPC-treated water: 2 x 5 minutes.

-

-

Hybridization:

-

Pre-hybridize sections with hybridization buffer at the desired hybridization temperature (e.g., 65°C) for 1-2 hours.

-

Denature the DIG-labeled probe by heating at 80-85°C for 5 minutes, then immediately place on ice.

-

Dilute the denatured probe in pre-warmed hybridization buffer.

-

Apply the probe solution to the sections, cover with a coverslip, and incubate overnight in a humidified chamber at the hybridization temperature.

-

Day 2: Washes and Immunodetection

-

Stringent Washes:

-

Carefully remove coverslips.

-

Wash slides in 2x SSC at the hybridization temperature for 30 minutes.

-

Wash in 0.2x SSC at the hybridization temperature for 2 x 20 minutes.

-

Rinse in a suitable buffer (e.g., MABT) at room temperature.

-

-

Immunodetection:

-

Block non-specific binding by incubating sections in blocking solution for 1-2 hours at room temperature.

-

Incubate with anti-DIG-AP Fab fragments diluted in blocking solution overnight at 4°C.

-

Day 3: Visualization

-

Washes:

-

Wash slides in MABT: 3 x 10 minutes.

-

Equilibrate in detection buffer (e.g., Tris-HCl pH 9.5, NaCl, MgCl2).

-

-

Color Development:

-

Incubate sections with NBT/BCIP substrate solution in the dark. Monitor color development under a microscope.

-

Stop the reaction by washing in DEPC-treated water.

-

-

Counterstaining and Mounting:

-

Counterstain with Nuclear Fast Red.

-

Dehydrate through an ethanol series and clear in xylene.

-

Mount with a permanent mounting medium.

-

Visualizations

Signaling Pathway and Mechanism of Inhibition

Caption: Mechanism of serine protease inhibition by this compound.

Experimental Workflow

Caption: In Situ Hybridization workflow incorporating this compound.

References

Troubleshooting & Optimization

Optimizing MeOSuc-AAPF-CMK concentration to minimize non-specific inhibition.

Welcome to the technical support center for MeOSuc-AAPF-CMK. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of this compound to minimize non-specific inhibition in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound (Methoxysuccinyl-Ala-Ala-Pro-Phe-chloromethyl ketone) is a potent, irreversible inhibitor of proteinase K.[1][2] It belongs to the class of chloromethyl ketone protease inhibitors. Its primary target is proteinase K, a broad-spectrum serine protease.

Q2: What are the potential off-targets of this compound?

While highly potent against proteinase K, the chloromethyl ketone functional group can potentially react with other nucleophilic residues in proteins. The broader class of AAPF-CMK inhibitors has been shown to interact with chymotrypsin-like serine proteases. Additionally, some studies suggest that chloromethyl ketone-containing inhibitors may exhibit off-target activity towards ATP-dependent helicases and proteins containing a SAP (SAF-A/B, Acinus, PIAS) domain. It is crucial to experimentally determine and control for these potential non-specific effects in your system.

Q3: What is a good starting concentration for this compound in my experiments?

The optimal concentration of this compound is highly dependent on the specific experimental setup, including the concentration of proteinase K or other target proteases, cell type, cell density, and incubation time. Based on available data, a reasonable starting point for in vitro assays, such as an RT-PCR assay, is 0.05 mM.[1] For cell-based assays, a wider concentration range should be tested, starting from low micromolar concentrations and titrating up to assess both efficacy and cytotoxicity.

Q4: How can I determine the optimal concentration of this compound for my specific application?

The optimal concentration should effectively inhibit the target protease while having minimal impact on cell viability and other cellular functions. This is typically determined by performing a dose-response curve. You should assess both the inhibition of your target protease's activity and a measure of cell viability (e.g., using an MTT or ATP-based assay) across a range of this compound concentrations.

Troubleshooting Guides

Issue 1: High levels of non-specific inhibition or cytotoxicity observed.

Possible Cause: The concentration of this compound is too high, leading to off-target effects or general cellular toxicity.

Troubleshooting Steps:

-

Perform a Dose-Response Curve: Systematically lower the concentration of this compound to identify the minimal concentration required for effective inhibition of the primary target.

-

Assess Cell Viability: Run a parallel cytotoxicity assay (e.g., MTT, LDH, or ATP assay) to determine the concentration at which this compound begins to affect cell health.

-

Use a More Specific Inhibitor: If non-specific effects persist even at low concentrations, consider if a more specific inhibitor for your target protease is available.

-

Reduce Incubation Time: Shortening the exposure time of the cells to the inhibitor may reduce cytotoxicity while still achieving sufficient target inhibition.

Issue 2: Incomplete inhibition of the target protease.

Possible Cause: The concentration of this compound is too low, or the inhibitor is not stable under the experimental conditions.

Troubleshooting Steps:

-

Increase Inhibitor Concentration: Titrate the concentration of this compound upwards in a stepwise manner to find a more effective dose.

-

Verify Inhibitor Stability: this compound stock solutions are typically prepared in DMSO and should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.

-

Check Protease Concentration: Ensure that the concentration of the target protease in your assay is accurately known and that you are using an appropriate inhibitor-to-enzyme ratio.

-

Optimize Reaction Conditions: Factors such as pH and temperature can influence the activity of both the protease and the inhibitor. Ensure your assay buffer is optimized for inhibitor efficacy.

Quantitative Data Summary

| Inhibitor | Target | Reported Effective Concentration | Assay Type |

| This compound | Proteinase K | 0.05 mM | RT-PCR[1] |

| MeOSuc-AAPV-CMK | Proteinase K | 0.5 mM | RT-PCR[1] |

Note: The provided concentrations are from a specific study and should be used as a starting point for optimization in your own experimental system. IC50 values are not broadly available in the public literature and should be determined empirically.

Experimental Protocols

Protocol 1: Determination of the IC50 of this compound in an In Vitro Protease Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against a purified protease.

Materials:

-

Purified proteinase K or other target protease

-

This compound

-

Appropriate fluorogenic or chromogenic protease substrate

-

Assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and additives)

-

96-well microplate (black or clear, depending on the substrate)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound: Start with a high concentration (e.g., 1 mM) and perform a 1:10 or 1:5 serial dilution in assay buffer. Include a no-inhibitor control.

-

Add the inhibitor to the wells: Pipette a small volume of each inhibitor dilution into the wells of the 96-well plate.

-

Add the protease: Add a fixed concentration of the target protease to each well and incubate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature to allow for inhibitor binding.

-

Initiate the reaction: Add the protease substrate to each well to start the reaction.

-